
tert-Butyl (3,3-difluoropropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3,3-difluoropropyl)carbamate: is an organic compound with the molecular formula C8H15F2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3,3-difluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields a new amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (3,3-difluoropropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated carbamates are known for their stability and bioactivity, making them suitable candidates for developing new pharmaceuticals .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of polymers, coatings, and other high-performance materials .
Wirkmechanismus
The mechanism of action of tert-Butyl (3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoropropyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Lacks the difluoropropyl group, making it less lipophilic and potentially less bioactive.
tert-Butyl (3-chloropropyl)carbamate: Contains a chlorine atom instead of fluorine, which affects its reactivity and stability.
tert-Butyl (3-iodopropyl)carbamate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the difluoropropyl derivative.
Uniqueness: tert-Butyl (3,3-difluoropropyl)carbamate is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C8H15F2NO2 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
tert-butyl N-(3,3-difluoropropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h6H,4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
KOZSALQCABCAFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


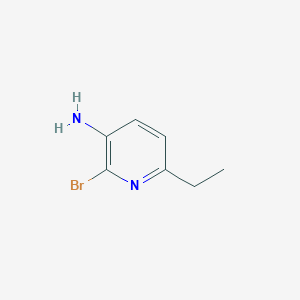
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
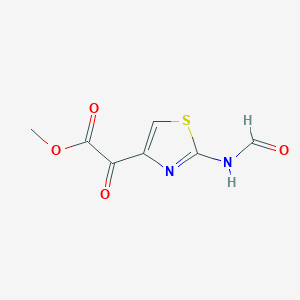
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)
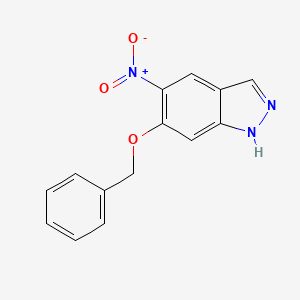

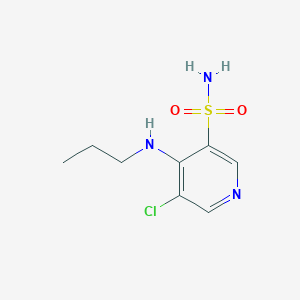
![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)

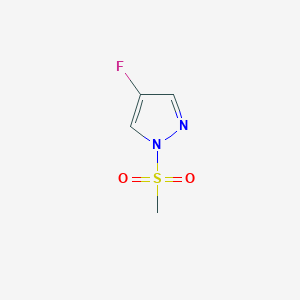

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)
